molecular formula C10H18O2 B13310100 3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde

3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde

Cat. No.: B13310100
M. Wt: 170.25 g/mol
InChI Key: KAXKNJPZBVWJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is used primarily for research purposes and is known for its unique structure, which includes an oxolane ring and an aldehyde functional group.

Preparation Methods

The synthesis of 3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-methylbutan-2-ol with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with a suitable aldehyde precursor under controlled conditions to yield the desired product . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers use it to study the effects of aldehyde-containing compounds on biological systems.

    Medicine: It serves as a precursor for the synthesis of potential pharmaceutical agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, depending on the specific targets involved .

Comparison with Similar Compounds

3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of an oxolane ring and an aldehyde group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-(3-methylbutan-2-yl)oxolane-3-carbaldehyde

InChI

InChI=1S/C10H18O2/c1-8(2)9(3)10(6-11)4-5-12-7-10/h6,8-9H,4-5,7H2,1-3H3

InChI Key

KAXKNJPZBVWJTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1(CCOC1)C=O

Origin of Product

United States

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